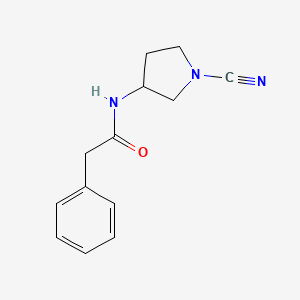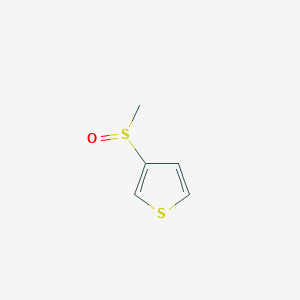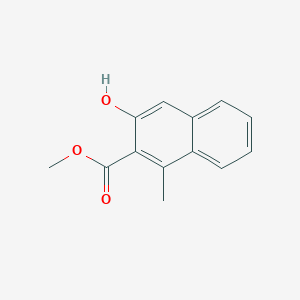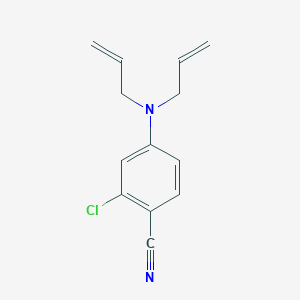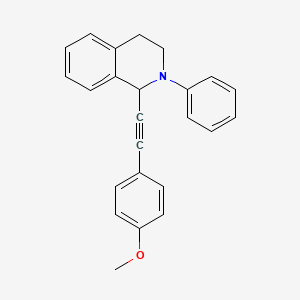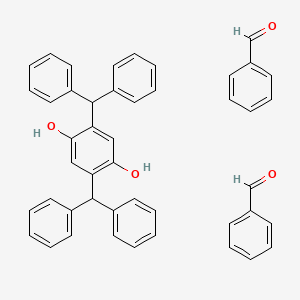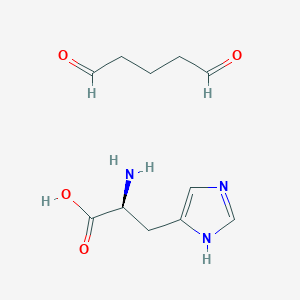
L-Histidine--pentanedial (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine–pentanedial (1/1) is a compound formed by the combination of L-Histidine, an essential amino acid, and pentanedial, a dialdehyde L-Histidine is known for its role in protein synthesis and various metabolic processes, while pentanedial is a reactive aldehyde used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine–pentanedial (1/1) typically involves the reaction of L-Histidine with pentanedial under controlled conditions. One common method is the condensation reaction, where L-Histidine and pentanedial are mixed in an aqueous solution and heated to promote the formation of the desired compound. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of L-Histidine–pentanedial (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets the required quality standards. Advanced techniques like continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Histidine–pentanedial (1/1) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups in pentanedial can be oxidized to carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The imidazole ring in L-Histidine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
L-Histidine–pentanedial (1/1) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of L-Histidine–pentanedial (1/1) involves its interaction with various molecular targets and pathways. The imidazole ring in L-Histidine can coordinate with metal ions, influencing enzyme activity and protein function. The aldehyde groups in pentanedial can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity and stability.
Comparison with Similar Compounds
L-Histidine–pentanedial (1/1) can be compared with other similar compounds, such as:
L-Histidine–glutaraldehyde: Similar structure but with a different aldehyde component.
L-Histidine–glyoxal: Contains a smaller dialdehyde compared to pentanedial.
L-Histidine–malondialdehyde: Another dialdehyde derivative with distinct chemical properties.
Properties
CAS No. |
667864-75-7 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;pentanedial |
InChI |
InChI=1S/C6H9N3O2.C5H8O2/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-2-1-3-5-7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4-5H,1-3H2/t5-;/m0./s1 |
InChI Key |
RRLIJGCUMNZOKJ-JEDNCBNOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.C(CC=O)CC=O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.C(CC=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



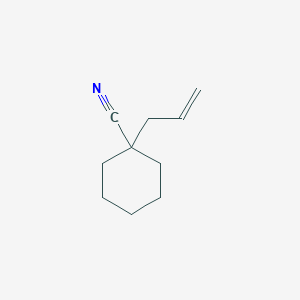
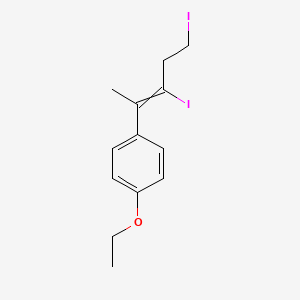
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)
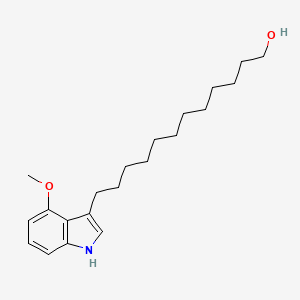
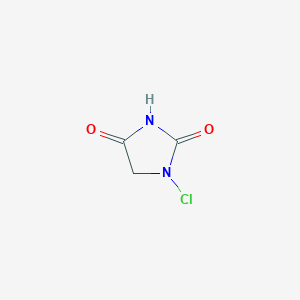
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
